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molecular formula C13H11FO2 B8376330 [3-(4-Fluorophenoxy)phenyl]methanol

[3-(4-Fluorophenoxy)phenyl]methanol

Cat. No. B8376330
M. Wt: 218.22 g/mol
InChI Key: LDVNDECONPCEAK-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

3-Hydroxybenzyl alcohol (3.0 g, 24.6 mmol) was dissolved in 1,3-dimethyl-2-imidazolidinone (50 mL). 4-Bromofluorobenzene (6.5 g, 36.9 mmol), potassium carbonate (2.0 g, 14.8 mmol), 8-quinolinol (71 mg, 0.5 mmol), and copper chloride(I) (49 mg, 0.5 mmol) were added thereto, and then the mixture was stirred at 150° C. for 2 days. To the reaction solution was added water, and the reaction mixture was extracted with ethyl acetate. The extract was dried, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=90:10 to 80:20) to give the title compound (0.98 mg, yield 18%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
71 mg
Type
reactant
Reaction Step Two
[Compound]
Name
copper chloride(I)
Quantity
49 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Br[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].N1C2C(=CC=CC=2O)C=CC=1>CN1CCN(C)C1=O.O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([O:1][C:2]2[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=2)=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
71 mg
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)O
Name
copper chloride(I)
Quantity
49 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=90:10 to 80:20)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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